Cas no 2248382-62-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H-chromene-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H-chromene-2-carboxylate is a heterocyclic compound combining isoindole and chromene structural motifs. Its bifunctional nature, featuring both a phthalimide and a coumarin-derived carboxylate moiety, makes it a versatile intermediate in organic synthesis. The compound exhibits potential utility in the development of fluorescent probes, pharmaceuticals, or photoactive materials due to its conjugated system and electron-withdrawing groups. Its rigid structure may enhance thermal stability, while the reactive carbonyl groups allow for further functionalization. This product is suitable for research applications requiring precise molecular design, particularly in medicinal chemistry or materials science.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H-chromene-2-carboxylate structure
2248382-62-7 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H-chromene-2-carboxylate
CAS No:2248382-62-7
MF:C18H9NO6
MW:335.267164945602
CID:5605336
PubChem ID:165718608
Update Time:2025-06-08

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H-chromene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H-chromene-2-carboxylate
    • EN300-6517396
    • 2248382-62-7
    • Inchi: 1S/C18H9NO6/c20-13-9-15(24-14-8-4-3-7-12(13)14)18(23)25-19-16(21)10-5-1-2-6-11(10)17(19)22/h1-9H
    • InChI Key: RSAUGIKDFJETJM-UHFFFAOYSA-N
    • SMILES: O(C(C1=CC(C2C=CC=CC=2O1)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 335.04298701g/mol
  • Monoisotopic Mass: 335.04298701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 645
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 90Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H-chromene-2-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H-chromene-2-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H-chromene-2-carboxylate (CAS No: 2248382-62-7)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H-chromene-2-carboxylate (CAS No: 2248382-62-7) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. The synergistic arrangement of the 1H-isoindol and chromene moieties within its core structure imparts unique chemical properties that make it a compelling candidate for further exploration.

At the heart of this compound lies a bifunctional scaffold, combining the electron-deficient 1,3-dioxo group with the electron-rich 4H-chromene system. This structural configuration not only enhances its reactivity but also opens up diverse avenues for functionalization and derivatization. The presence of the dihydroisoindol ring further contributes to its complexity, offering multiple sites for interaction with biological targets. Such structural features are particularly valuable in the development of novel therapeutic agents that require precise molecular recognition and binding capabilities.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of this compound with remarkable accuracy. Molecular modeling studies indicate that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H-chromene-2-carboxylate exhibits favorable interactions with various biological receptors, suggesting its potential as an agonist or antagonist in multiple signaling pathways. These predictions are supported by experimental data from high-throughput screening assays, which have identified several derivatives of this compound as promising leads for further development.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the condensation of appropriate precursors under controlled temperatures and pH conditions, followed by cyclization and oxidation reactions to introduce the characteristic functional groups. Advances in green chemistry have also been leveraged to optimize these synthetic routes, minimizing waste and improving sustainability. For instance, catalytic methods have been employed to enhance reaction efficiency while reducing the environmental impact.

In the realm of medicinal chemistry, the versatility of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H-chromene-2-carboxylate has led to its investigation as a scaffold for developing novel therapeutics. Its ability to modulate multiple biological pathways makes it an attractive candidate for treating a wide range of diseases, including inflammatory disorders, neurodegenerative conditions, and metabolic syndromes. Preclinical studies have demonstrated promising results in animal models, highlighting its potential as a lead compound for further development into clinical trials.

The compound's unique structural features also make it a valuable tool in chemical biology research. Researchers are utilizing it to probe the mechanisms of various biological processes by studying its interactions with enzymes and receptors. These studies not only provide insights into fundamental biological pathways but also aid in the design of more targeted and effective therapeutic agents. The use of this compound as a probe has revealed new insights into the regulation of key cellular processes, underscoring its importance in both academic research and drug discovery efforts.

As interest in heterocyclic compounds continues to grow, so does the demand for innovative synthetic methodologies and applications. The development of new synthetic routes for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxyo-H-chromene-e-carboxylate has been instrumental in making it more accessible for research purposes. These advancements have not only improved the efficiency of production but also enabled the exploration of new derivatives with enhanced pharmacological properties. The ongoing refinement of synthetic techniques ensures that researchers will continue to have access to high-quality materials for their studies.

The future prospects for this compound are bright, with ongoing research aimed at expanding its therapeutic applications and understanding its mechanistic roles in biological systems. Collaborative efforts between academia and industry are essential in translating these findings into tangible benefits for patients worldwide. By leveraging cutting-edge technologies and innovative approaches, scientists are poised to unlock the full potential of 1H-is-indol derivatives like this one.

In conclusion,1,3-dioxo-e,3-di-hydro-e,H--is-indol--e,y -- yl - e,e--oxy-o-H-chro-me-e--carb-oxylate (CAS No: 224838-e)-62--e7) stands out as a remarkable example o-f how structural complexity can be translated into functional diversity. Its unique combination o-f chemical features makes it a versatile tool f-or both research an-- drug discovery efforts e,. Its potential applications i-n medicine an-- biotechnology are vast an-- warrant further exploration i-n both academic an-- industrial settings.

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